molecular formula C11H17O4P B12694397 Diethyl o-tolyl phosphate CAS No. 597-87-5

Diethyl o-tolyl phosphate

Cat. No.: B12694397
CAS No.: 597-87-5
M. Wt: 244.22 g/mol
InChI Key: PEWMGFMJPSOUIN-UHFFFAOYSA-N
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Description

Diethyl o-tolyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to an o-tolyl group and two ethyl groups. This compound is part of a broader class of organophosphates, which are widely studied for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl o-tolyl phosphate typically involves the reaction of o-tolyl phosphorochloridate with ethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the chlorine atom on the phosphorus center.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl o-tolyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonite derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of diethyl o-tolyl phosphite.

    Substitution: Formation of diethyl o-tolyl phosphoramidates or phosphorothioates.

Scientific Research Applications

Diethyl o-tolyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of diethyl o-tolyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    Tri-o-tolyl phosphate: Another organophosphate with similar structural features but different functional properties.

    Diethyl phenyl phosphate: Similar in structure but with a phenyl group instead of an o-tolyl group.

    Diethyl methyl phosphate: Contains a methyl group instead of an o-tolyl group.

Uniqueness: Diethyl o-tolyl phosphate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it distinct from other organophosphates.

Properties

CAS No.

597-87-5

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

diethyl (2-methylphenyl) phosphate

InChI

InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

PEWMGFMJPSOUIN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1C

Origin of Product

United States

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